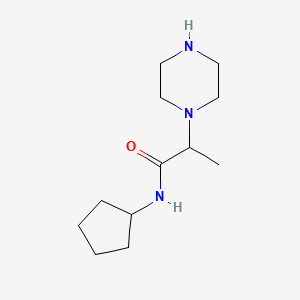

N-cyclopentyl-2-(piperazin-1-yl)propanamide

Descripción

Propiedades

IUPAC Name |

N-cyclopentyl-2-piperazin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c1-10(15-8-6-13-7-9-15)12(16)14-11-4-2-3-5-11/h10-11,13H,2-9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWRDFSLDIZCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

N-cyclopentyl-2-(piperazin-1-yl)propanamide has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

Biology: The compound is used in biological studies to understand the interaction of piperazine derivatives with biological systems.

Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism by which N-cyclopentyl-2-(piperazin-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Variations

The piperazine-propanamide scaffold is a common motif in medicinal chemistry. Key structural variations among analogs include substituents on the propanamide nitrogen (e.g., aryl, alkyl, or heterocyclic groups) and modifications to the piperazine ring. Below is a comparative analysis of selected compounds:

Table 1: Structural and Functional Comparison of Piperazine-Propanamide Derivatives

Structure-Activity Relationships (SAR)

- Amide Substituents: Aromatic Groups (e.g., SC211): Enhance receptor binding (e.g., D4R) but may reduce metabolic stability.

- Piperazine Modifications :

Actividad Biológica

N-cyclopentyl-2-(piperazin-1-yl)propanamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

N-cyclopentyl-2-(piperazin-1-yl)propanamide contains a cyclopentyl group and a piperazine moiety, which contribute to its pharmacological profile. The presence of the amide functional group allows for hydrogen bonding with biological macromolecules, enhancing its interaction with target sites.

The biological activity of N-cyclopentyl-2-(piperazin-1-yl)propanamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating various biochemical processes.

- Receptor Interaction : By binding to receptors, it can alter receptor-mediated signaling pathways.

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death.

Antimicrobial Activity

Studies have indicated that derivatives of piperazine, such as N-cyclopentyl-2-(piperazin-1-yl)propanamide, exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), demonstrating effective inhibition of growth.

| Microbial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 111.3 |

| Methicillin-resistant S. aureus | 18 | 94.1 |

Anticancer Activity

Research has also explored the anticancer potential of piperazine derivatives. The compound's ability to interfere with cellular proliferation and induce apoptosis in cancer cells has been noted. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines.

Case Studies

-

Antimicrobial Efficacy :

A study focused on the antimicrobial efficacy of piperazine derivatives found that N-cyclopentyl-2-(piperazin-1-yl)propanamide significantly inhibited the growth of both gram-positive and gram-negative bacteria. The mechanism was attributed to its ability to penetrate bacterial membranes and disrupt cellular integrity. -

Anticancer Activity :

Another study investigated the effect of similar compounds on human cancer cell lines, revealing that they induced apoptosis through the activation of caspase pathways. The results indicated a promising role for N-cyclopentyl-2-(piperazin-1-yl)propanamide in cancer therapy.

Métodos De Preparación

Halogenation of N,N-dimethyl-2-carbonyl-propanamide

- Starting with N,N-dimethyl-2-carbonyl-propanamide, a halogenating agent such as bromine or chlorine is used.

- The reaction is typically conducted in tetrahydrofuran (THF) with a catalytic amount of concentrated sulfuric acid at 50-55°C.

- Bromine is added dropwise under stirring, and the reaction continues for 3-5 hours until the bromine color fades, yielding N,N-dimethyl-1-halo-2-carbonyl-propanamide.

Substitution with Malononitrile

- The halogenated intermediate undergoes substitution with malononitrile in the presence of acid-binding agents such as triethylamine, pyridine, or potassium carbonate.

- This step generates N,N-dimethyl-1,1-dicyano-3-carbonyl-butyramide.

- The reaction is carefully controlled at temperatures between -25°C to 25°C, preferably 0-10°C.

Cyclization Reaction

- The dicyano intermediate is cyclized using methanol as a solvent.

- This step forms 2-methoxy-5-(N,N-dimethyl-formamido)-3-pyrrylformonitrile.

- The cyclization is conducted at low temperatures (0-10°C) to improve yield and selectivity.

Coupling with Bromocyclopentane

- The pyrrole intermediate is coupled with bromocyclopentane to introduce the cyclopentyl group.

- The reaction employs alkali accelerators such as potassium tert-butoxide or cesium carbonate.

- Solvents like N,N-dimethylformamide (DMF) are preferred.

- The molar ratio of pyrrole intermediate to bromocyclopentane is optimized at 1:2.0.

- The reaction temperature and time are adjusted to maximize yield.

Final Amidation or Condensation

- The resulting intermediate undergoes condensation with piperazine derivatives, such as N-[5-(1-piperazino)-2-piperidyl]guanidine, to form the target compound.

- This step is performed at 90-130°C in solvents like methylbenzene or dimethylbenzene.

- The molar ratio of reactants is maintained between 1:1.5 to 1:2.5 for optimal conversion.

Reaction Conditions and Reagents Summary

| Step | Reactants/Intermediates | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|---|

| Halogenation | N,N-dimethyl-2-carbonyl-propanamide | Bromine or chlorine, H2SO4 catalyst | Tetrahydrofuran (THF) | 50-55°C | Bromine dried with sulfuric acid |

| Substitution | N,N-dimethyl-1-halo-2-carbonyl-propanamide + malononitrile | Acid-binding agents (e.g., triethylamine, K2CO3) | Methanol or suitable solvent | -25°C to 25°C (preferably 0-10°C) | Controls side reactions |

| Cyclization | Dicyano intermediate | Methanol | Methanol | 0-10°C | Cyclization to pyrrole derivative |

| Coupling | Pyrrole intermediate + bromocyclopentane | Potassium tert-butoxide or cesium carbonate | N,N-dimethylformamide | Ambient to moderate | Molar ratio 1:2.0 preferred |

| Condensation (Final) | Coupling product + piperazine derivative | Heat (90-130°C) | Methylbenzene or dimethylbenzene | 90-130°C | Molar ratio 1:1.5-2.5 |

Research Findings and Industrial Considerations

- The synthetic route avoids the use of highly toxic reagents such as sodium cyanide and noble metal catalysts, which are common in earlier ribociclib syntheses, improving safety and environmental impact.

- The process is optimized for industrial scalability with accessible raw materials and simplified steps.

- The use of potassium tert-butoxide or cesium carbonate as alkali accelerators enhances coupling efficiency.

- Temperature control during halogenation and cyclization is critical to maximize yield and minimize impurities.

- The final condensation step is optimized for high yield and purity, suitable for pharmaceutical-grade production.

Comparative Analysis of Preparation Routes

| Aspect | Traditional Route (with cyanide/noble metals) | Current Optimized Route |

|---|---|---|

| Use of toxic reagents | Sodium cyanide, noble metal catalysts | Avoids sodium cyanide and noble metals |

| Environmental impact | High due to toxic reagents | Lower, more environmentally friendly |

| Industrial scalability | Challenging | Suitable for large-scale production |

| Reaction complexity | High | Simplified with fewer steps |

| Raw material accessibility | Limited | Uses accessible and commercially available materials |

| Yield and purity | Moderate to low | Improved yields and high purity |

Q & A

Q. What synthetic strategies are optimal for preparing N-cyclopentyl-2-(piperazin-1-yl)propanamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of piperazine-containing propanamides typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and secondary amines. For example, in structurally related compounds like N-[2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide, coupling reactions under basic conditions (e.g., Et₃N in CH₃CN) achieved yields up to 85% . Key optimizations include:

Q. What analytical techniques are critical for characterizing N-cyclopentyl-2-(piperazin-1-yl)propanamide and validating its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by resolving cyclopentyl, piperazine, and propanamide moieties. For example, piperazine protons typically appear as multiplets at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 454 [M+H]⁺ in related compounds) .

- HPLC : Reverse-phase C18 columns (e.g., tR = 26.16 min) confirm >99% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of N-cyclopentyl-2-(piperazin-1-yl)propanamide for antiviral or antitumor activity?

Methodological Answer: SAR analysis of benzothiazole-piperazine hybrids (e.g., compound 4l ) revealed:

- Electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings enhance antiproliferative activity against cancer cells .

- Hydrophobic substituents (e.g., cyclopentyl) improve membrane permeability and target engagement.

- Piperazine flexibility : Constrained piperazine analogs (e.g., N-isopropyl-2-(piperazin-1-yl)propanamide) show reduced off-target effects .

Table 1 : SAR Trends in Piperazine-Propanamide Derivatives

| Substituent | Activity (IC50, μM) | Target | Reference |

|---|---|---|---|

| Benzothiazole | 0.85 (anti-HIV-1) | Reverse transcriptase | |

| 4-Fluorophenyl | 1.2 (antimicrobial) | Bacterial topoisomerase | |

| Cyclopentyl | Under investigation | Not reported | — |

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of N-cyclopentyl-2-(piperazin-1-yl)propanamide?

Methodological Answer:

- Pharmacokinetics : Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability, plasma half-life, and tissue distribution. For dopamine receptor ligands, brain penetration is critical and measured via microdialysis .

- Toxicity : Acute toxicity studies (OECD 423) and hepatic enzyme assays (CYP450 isoforms) identify metabolic liabilities. Piperazine derivatives often require monitoring for cardiotoxicity (hERG inhibition) .

Q. How can computational modeling predict N-cyclopentyl-2-(piperazin-1-yl)propanamide's interaction with G-protein-coupled receptors (GPCRs)?

Methodological Answer:

- Docking simulations : Tools like AutoDock Vina model binding to GPCRs (e.g., MC4R or dopamine D3 receptors). For example, piperazine sulfonamides show high affinity for MC4R (ΔG = -9.2 kcal/mol) via hydrogen bonding with Asp122 .

- Molecular dynamics (MD) : Simulations (50 ns, AMBER force field) assess stability of ligand-receptor complexes .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of piperazine-propanamide analogs?

Methodological Answer:

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity, AZT for anti-HIV). Inconsistent anti-HIV-1 activities (e.g., EC50 variability in Table 1 of ) may arise from differences in viral strains (e.g., HIV-1IIIB vs. HIV-2ROD).

- Metabolic stability : Screen for cytochrome P450 interactions, as hepatic metabolism can reduce efficacy in vivo vs. in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.